2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a methoxy group, a pyridazinone moiety, and a benzenesulfonamide core, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the pyridazinone ring can be formed through oxidation reactions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyridazines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing antimicrobial, anti-inflammatory, and anticancer agents.
Biological Research: Studying enzyme inhibition, receptor binding, and cellular pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may involve:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Pyridazinone Derivatives: Compounds with similar pyridazinone moieties used in various therapeutic applications.
Uniqueness
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and pyridazinone derivatives.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-6-2-3-7-13(12)22(19,20)16-10-5-11-17-14(18)8-4-9-15-17/h2-4,6-9,16H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKVYBRZQSNZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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